molecular formula C13H18N2 B1372704 cis-1-Benzylhexahydropyrrolo[3,4-b]pyrrole CAS No. 370879-92-8

cis-1-Benzylhexahydropyrrolo[3,4-b]pyrrole

Cat. No.: B1372704
CAS No.: 370879-92-8
M. Wt: 202.3 g/mol
InChI Key: LODPYENASSOOBD-OLZOCXBDSA-N
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Description

cis-1-Benzylhexahydropyrrolo[3,4-b]pyrrole: is a chemical compound with the molecular formula C13H18N2 It is a bicyclic structure containing a pyrrole ring fused to a piperidine ring, with a benzyl group attached to the nitrogen atom of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Benzylhexahydropyrrolo[3,4-b]pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of N-benzylpyrrole with a suitable cyclizing agent, such as a strong acid or base, to form the desired bicyclic structure. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated systems to maintain consistent reaction parameters. The purification process often involves techniques such as recrystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions: cis-1-Benzylhexahydropyrrolo[3,4-b]pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the benzyl group.

Scientific Research Applications

cis-1-Benzylhexahydropyrrolo[3,4-b]pyrrole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of cis-1-Benzylhexahydropyrrolo[3,4-b]pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

cis-1-Benzylhexahydropyrrolo[3,4-b]pyrrole can be compared with other similar compounds, such as:

    cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-b]pyrrole: This compound has an additional ethoxycarbonyl group, which can influence its chemical reactivity and biological activity.

    This compound derivatives: Various derivatives with different substituents on the benzyl or pyrrole rings can exhibit distinct properties and applications.

The uniqueness of this compound lies in its specific structural features, which confer unique chemical reactivity and potential biological activities, making it a valuable compound in scientific research.

Properties

IUPAC Name

(3aR,6aR)-1-benzyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-4-11(5-3-1)10-15-7-6-12-8-14-9-13(12)15/h1-5,12-14H,6-10H2/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODPYENASSOOBD-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CNC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H]2[C@H]1CNC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901179988
Record name rel-(3aR,6aR)-Octahydro-1-(phenylmethyl)pyrrolo[3,4-b]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901179988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370879-92-8
Record name rel-(3aR,6aR)-Octahydro-1-(phenylmethyl)pyrrolo[3,4-b]pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=370879-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(3aR,6aR)-Octahydro-1-(phenylmethyl)pyrrolo[3,4-b]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901179988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

55.6 g (0.2 mol) of ethyl 2-benzyl-2,7-diazabicyclo [3.3.0]octane-7-carboxylate are heated under reflux overnight with 300 ml of concentrated hydrochloric acid. The mixture is then rendered alkaline with potassium carbonate and extracted five times with 100 ml of chloroform each time, the extracts are dried over potassium carbonate and concentrated, and the residue is distilled.
Quantity
55.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

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